Balsalazide Disodium
描述
巴柳氮钠是一种抗炎药物,主要用于治疗炎症性肠病,例如溃疡性结肠炎。 它是一种前药,在结肠中释放美沙拉嗪(5-氨基水杨酸),它是发挥治疗作用的活性成分 . 巴柳氮钠以其将活性成分直接递送至大肠、绕过小肠的能力而闻名,这对于治疗局限于结肠的疾病特别有利 .
准备方法
巴柳氮钠的合成涉及几个关键步骤,包括酰化、催化氢化和重氮化反应。一种常见的方法是从对氨基苯甲酸与甘氨酸的酰化开始,形成4-氨基马尿酸。 然后将这种中间体用亚硝酸处理,形成重氮盐,重氮盐随后与水杨酸反应生成巴柳氮钠 . 工业生产方法通常以水为溶剂,并采用温和的反应条件,以确保高产率和纯度 .
化学反应分析
巴柳氮钠会发生各种化学反应,包括:
氧化: 巴柳氮钠在特定条件下可以被氧化,导致降解产物的形成。
这些反应中常用的试剂包括用于重氮化的亚硝酸和用于偶联的水杨酸。 这些反应形成的主要产物是美沙拉嗪和4-氨基苯甲酰-β-丙氨酸 .
科学研究应用
巴柳氮钠具有多种科学研究应用:
化学: 它被用作涉及偶氮键断裂和前药设计的模型化合物。
生物学: 对其代谢和与肠道菌群相互作用的研究,为药物递送和激活机制提供了见解。
作用机制
巴柳氮钠是一种前药,在结肠中通过细菌偶氮还原酶的酶促裂解,释放美沙拉嗪(5-氨基水杨酸)。 美沙拉嗪通过抑制花生四烯酸代谢产物的生成而发挥抗炎作用,花生四烯酸代谢产物参与炎症过程 . 分子靶标包括环氧合酶和脂氧合酶途径,它们是合成促炎介质的关键 .
相似化合物的比较
巴柳氮钠经常与其他氨基水杨酸盐(如美沙拉嗪和柳氮磺胺吡啶)进行比较。 虽然所有这些化合物都用于治疗炎症性肠病,但巴柳氮钠的独特之处在于它能够将美沙拉嗪直接递送至结肠,从而增强其治疗效果 . 相似的化合物包括:
美沙拉嗪: 直接递送5-氨基水杨酸,但在小肠中被吸收。
柳氮磺胺吡啶: 一种前药,释放美沙拉嗪和磺胺吡啶,后者可能会引起副作用.
生物活性
Balsalazide disodium is a prodrug primarily used in the treatment of ulcerative colitis (UC). It is metabolized in the colon to release mesalamine (5-aminosalicylic acid), which exerts anti-inflammatory effects. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
This compound is designed to deliver mesalamine directly to the colon. The compound is enzymatically cleaved by colonic bacteria through azoreduction, producing equimolar amounts of mesalamine and 4-aminobenzoyl-beta-alanine, an inert carrier moiety. The therapeutic actions of balsalazide are thus attributed to mesalamine, which acts by:
- Inhibiting Prostaglandin Synthesis : Balsalazide inhibits prostaglandin G/H synthase (COX-1 and COX-2), reducing inflammation in the colonic mucosa .
- Modulating Immune Response : It has been shown to modulate local immune responses, contributing to its anti-inflammatory effects .
Pharmacokinetics
Balsalazide exhibits low systemic absorption; it remains largely intact until reaching the colon, where it is activated. Key pharmacokinetic parameters include:
- Absorption : Low and variable; primarily acts locally within the gastrointestinal tract.
- Protein Binding : Greater than 99%, indicating high affinity for plasma proteins .
- Metabolism : Cleaved in the colon to mesalamine and an inert compound, enhancing localized therapeutic effects .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating mild-to-moderately active UC. Below is a summary of significant clinical findings:
Case Study 1: Efficacy in Adults
In a double-blind study involving patients with acute UC symptoms, those treated with balsalazide showed significant improvements in the Modified Mayo Disease Activity Index (MMDAI). The study reported that patients receiving balsalazide achieved a greater reduction in rectal bleeding compared to the placebo group .
Case Study 2: Pediatric Population
A multicenter study involving pediatric patients aged 5 to 17 demonstrated that balsalazide was well-tolerated and effective in improving UC symptoms. Clinical remission was observed in a subset of patients after treatment with both low and high doses .
Safety Profile
This compound has been generally well-tolerated across various studies. Commonly reported adverse events include:
- Headache
- Abdominal Pain
- Worsening Symptoms of UC
Serious adverse events were rare, and long-term use has been associated with a favorable safety profile .
属性
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOQBVBEGCJGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82101-18-6, 213594-60-6 | |
Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。